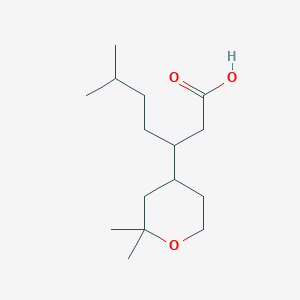

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is an organic compound featuring a tetrahydropyran ring, a heptanoic acid chain, and a dimethyl substitution

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins.

Attachment of the Heptanoic Acid Chain: The heptanoic acid chain is introduced via a series of reactions starting from a suitable precursor, such as a halogenated heptanoic acid derivative. This can involve nucleophilic substitution reactions where the halogen is replaced by the tetrahydropyran moiety.

Dimethyl Substitution: The dimethyl groups are typically introduced through alkylation reactions using reagents like methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Lactones and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of tetrahydropyran-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics.

Wirkmechanismus

The mechanism by which 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrahydropyran ring and the heptanoic acid

Biologische Aktivität

3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid is a compound of interest due to its potential biological activities. Understanding its effects on biological systems is crucial for evaluating its applicability in pharmacology and medicinal chemistry. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H22O2 and a molecular weight of 198.31 g/mol. Its structure features a dimethyltetrahydropyran moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.31 g/mol |

| Solubility | Very soluble in water |

| Lipophilicity | Moderate (Log P: 1.73) |

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may help in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies have indicated that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines have shown promising results, suggesting that it may inhibit cell proliferation in specific types of cancer.

Antioxidant Activity

A study conducted by researchers assessed the antioxidant capacity of several compounds, including this compound, using DPPH and ABTS assays. The results indicated that this compound significantly scavenged free radicals, demonstrating a higher efficacy than some known antioxidants.

Anti-inflammatory Mechanisms

In a controlled laboratory setting, the compound was tested for its ability to reduce lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in the expression of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Studies

A series of cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values in the low micromolar range, suggesting potent anti-cancer activity. Further mechanistic studies revealed that it induces apoptosis through mitochondrial pathways.

Case Studies

-

Case Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant potential in a cellular model.

- Method : Human fibroblast cells were treated with varying concentrations of the compound.

- Results : Significant reduction in oxidative stress markers was observed at concentrations above 10 µM.

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the impact on LPS-induced inflammation.

- Method : RAW 264.7 macrophages were exposed to LPS with and without treatment.

- Results : The treatment group showed a reduction in inflammatory cytokines by approximately 50%.

Eigenschaften

IUPAC Name |

3-(2,2-dimethyloxan-4-yl)-6-methylheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-11(2)5-6-12(9-14(16)17)13-7-8-18-15(3,4)10-13/h11-13H,5-10H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFDHQZQOJIQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CC(=O)O)C1CCOC(C1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.